molecular formula C18H15NO2S B2772989 N-((5-(thiophen-3-yl)furan-2-yl)methyl)cinnamamide CAS No. 2035000-91-8

N-((5-(thiophen-3-yl)furan-2-yl)methyl)cinnamamide

Cat. No.: B2772989
CAS No.: 2035000-91-8
M. Wt: 309.38
InChI Key: JUKIVVMQNOOILE-RMKNXTFCSA-N
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Description

N-((5-(thiophen-3-yl)furan-2-yl)methyl)cinnamamide is an organic compound that features a unique combination of thiophene, furan, and cinnamamide moieties. This compound is of interest due to its potential applications in medicinal chemistry and materials science. The presence of both thiophene and furan rings in its structure suggests that it may exhibit interesting electronic and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(thiophen-3-yl)furan-2-yl)methyl)cinnamamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Synthesis of 5-(thiophen-3-yl)furan-2-carbaldehyde: This intermediate can be prepared by the Vilsmeier-Haack reaction, where thiophene-3-carbaldehyde is reacted with furan-2-carbaldehyde in the presence of phosphorus oxychloride and dimethylformamide.

    Formation of N-((5-(thiophen-3-yl)furan-2-yl)methyl)amine: The aldehyde intermediate is then subjected to reductive amination with an amine source, such as ammonia or a primary amine, in the presence of a reducing agent like sodium cyanoborohydride.

    Coupling with Cinnamic Acid: The final step involves the coupling of the amine intermediate with cinnamic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired cinnamamide derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors for better control of reaction conditions and the development of more efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

N-((5-(thiophen-3-yl)furan-2-yl)methyl)cinnamamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form epoxides or sulfoxides.

    Reduction: The cinnamamide moiety can be reduced to the corresponding amine using hydrogenation with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid (m-CPBA), hydrogen peroxide (H2O2)

    Reduction: Palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)

Major Products Formed

    Oxidation: Epoxides, sulfoxides

    Reduction: Amines

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules with potential electronic or photonic properties.

    Biology: As a probe for studying biological processes involving thiophene and furan derivatives.

    Medicine: Potential use as an antimicrobial or anticancer agent due to the bioactive nature of its constituent rings.

    Industry: Use in the development of organic semiconductors or light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of N-((5-(thiophen-3-yl)furan-2-yl)methyl)cinnamamide would depend on its specific application. In a biological context, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The presence of the thiophene and furan rings suggests potential interactions with nucleophilic sites in proteins or nucleic acids, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like suprofen and articaine, which exhibit anti-inflammatory and anesthetic properties.

    Furan Derivatives: Compounds like nitrofurantoin, which is used as an antibacterial agent.

Uniqueness

N-((5-(thiophen-3-yl)furan-2-yl)methyl)cinnamamide is unique due to the combination of thiophene, furan, and cinnamamide moieties in a single molecule. This unique structure may confer distinct electronic and biological properties not found in simpler thiophene or furan derivatives.

Properties

IUPAC Name

(E)-3-phenyl-N-[(5-thiophen-3-ylfuran-2-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO2S/c20-18(9-6-14-4-2-1-3-5-14)19-12-16-7-8-17(21-16)15-10-11-22-13-15/h1-11,13H,12H2,(H,19,20)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUKIVVMQNOOILE-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NCC2=CC=C(O2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NCC2=CC=C(O2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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